5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a phenylethyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It is structurally related to phenethylamine , which is known to interact with various targets such as primary amine oxidase and trypsin . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion .
Mode of Action
Phenethylamine, a structurally related compound, is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, a structurally related compound, is involved in the shikimate pathway, which leads to the production of 2-phenylethanol, a compound with a rose-like aroma .
Pharmacokinetics
Phenethylamine, a structurally related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Phenethylamine, a structurally related compound, is known to act as a central nervous system stimulant in humans .
Action Environment
It is known that the production of related compounds, such as 2-phenylethanol, can be influenced by the fermentation environment .
Biochemical Analysis
Biochemical Properties
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, like many organic compounds, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of the compound .
Cellular Effects
The effects of this compound on cellular processes could be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific interactions with biomolecules. It could potentially bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound could change due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound could vary with different dosages. Threshold effects could be observed, and high doses could potentially cause toxic or adverse effects .
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its specific properties and could involve interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound would depend on its specific properties and could be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with thiocarbonyl compounds in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.
Scientific Research Applications
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the thiadiazole ring.
2-(2-Phenylethyl)chromone: Contains a chromone ring instead of a thiadiazole ring.
Phenethyl alcohol: A related compound with a hydroxyl group instead of the thiadiazole ring.
Uniqueness
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTFNSVDVOLQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350336 | |
Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-40-3 | |
Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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